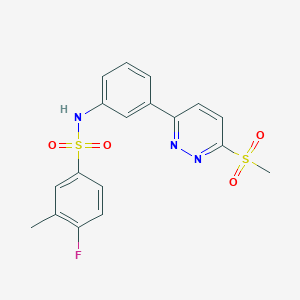

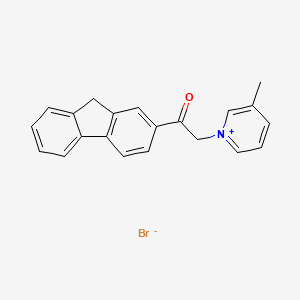

1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone is a useful research compound. Its molecular formula is C14H15NO3S and its molecular weight is 277.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Catalysis

Synthesis of Electron-Rich Pyridines : The synthesis of electron-rich 2-substituted-6-(phenylsulfonyl)pyridines and their use in asymmetric hydrogenation of unfunctionalized alkenes has been explored. These compounds show potential in catalysis due to their air-stable and tunable properties (Qu et al., 2014).

Palladium-Catalyzed Decarboxylative Couplings : Research on 2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines, obtained through palladium-catalyzed decarboxylative Suzuki coupling, shows promise for synthesizing various organic compounds (Suresh et al., 2013).

Sulfonation Studies : The efficient sulfonation of 1-phenylsulfonyl-1H-pyrroles and indoles using chlorosulfonic acid has led to the development of a clean protocol for direct synthesis of sulfonyl chlorides and sulfonamide derivatives (Janosik et al., 2006).

Pharmaceutical Applications

HIV-1 Reverse Transcriptase Inhibitors : Some derivatives of 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone, particularly 4-(Arylthio)-pyridin-2(1H)-ones, have shown potent HIV-1 specific reverse transcriptase inhibitory properties, highlighting their potential in antiviral drug development (Dollé et al., 1995).

Antimicrobial Activity : Novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones have been synthesized, exhibiting promising antibacterial and antifungal activity, suggesting their use in drug design (Elgemeie et al., 2017).

Analytical Chemistry

- Metabolite Analysis : A study on the metabolites of a synthetic nitric oxide-releasing farnesylthiosalicylic acid derivative, which includes a 3-(phenylsulfonyl)-pyridinone moiety, used high-performance liquid chromatography and mass spectrometry to elucidate the structures of these metabolites, contributing to understanding the drug's mechanism of action and metabolic processes (Wang et al., 2014).

Organic Synthesis

- Synthesis of Pyridinone Derivatives : The conversion of pyrazinones into sulfolene pyridinones, which act as precursors for ortho-quinodimethanes, has been investigated. This method is significant for the synthesis of pyridinone derivatives through intramolecular cycloaddition (Govaerts et al., 2002).

Properties

IUPAC Name |

3-(benzenesulfonyl)-1,4,6-trimethylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-10-9-11(2)15(3)14(16)13(10)19(17,18)12-7-5-4-6-8-12/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYRBQKPFRPRKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1C)S(=O)(=O)C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B3020614.png)

![1-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B3020617.png)

![N-[4-(difluoromethylsulfanyl)phenyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B3020618.png)

![2-ethoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3020619.png)

![7-Fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B3020622.png)

![5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B3020628.png)

![(E)-N-[6-(4-Fluorophenoxy)pyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3020629.png)

![N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3020631.png)

![6-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B3020633.png)